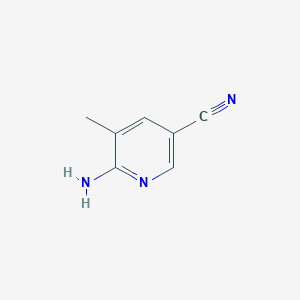

6-Amino-5-methylnicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-6(3-8)4-10-7(5)9/h2,4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOISJVQLUVVSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626055 | |

| Record name | 6-Amino-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183428-91-3 | |

| Record name | 6-Amino-5-methyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183428-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-5-methylnicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Aminonicotinonitriles (C₇H₇N₃) for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminonicotinonitriles, a class of heterocyclic compounds with the molecular formula C₇H₇N₃, have garnered significant attention in medicinal chemistry and drug discovery. Their structural scaffold is a key pharmacophore in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the nomenclature, synthesis, analytical characterization, and biological activities of prominent aminonicotinonitrile isomers, with a focus on their potential as therapeutic agents, particularly in oncology.

IUPAC Nomenclature and Chemical Properties

The term "aminonicotinonitrile" encompasses several isomers, with the substitution pattern on the pyridine ring dictating their precise IUPAC name and chemical properties. The most commonly studied isomers in drug discovery include:

-

2-Amino-3-cyanopyridine derivatives: These compounds form a large and versatile class, with various substituents at the 4- and 6-positions of the pyridine ring.

-

2-Amino-4-cyanopyridine: Also known as 2-aminopyridine-4-carbonitrile.

-

5-Aminonicotinonitrile: The IUPAC name is 5-amino-3-pyridinecarbonitrile.

The physicochemical properties of these isomers can be fine-tuned through chemical modification, influencing their solubility, bioavailability, and target engagement.

Synthesis and Purification

A variety of synthetic routes to aminonicotinonitriles have been developed, ranging from classical condensation reactions to modern microwave-assisted methodologies.

Experimental Protocol: One-Pot Microwave-Assisted Synthesis of 2-Amino-3-cyanopyridine Derivatives

This method offers a rapid, efficient, and environmentally friendly approach to synthesizing a diverse library of 2-amino-3-cyanopyridine derivatives.[1]

Materials:

-

Aromatic aldehyde (2 mmol)

-

Methyl ketone (2 mmol)

-

Malononitrile (2 mmol)

-

Ammonium acetate (3 mmol)

-

Ethanol (for washing and recrystallization)

-

25 mL dry flask

-

Microwave reactor

-

Reflux condenser

Procedure:

-

Combine the aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate in the dry flask.

-

Place the flask in a microwave oven and connect it to a reflux condenser.

-

Irradiate the reaction mixture for 7-9 minutes.

-

After the reaction is complete, wash the mixture with 2 mL of ethanol.

-

Purify the crude product by recrystallization from 95% ethanol to yield the pure 2-amino-3-cyanopyridine derivative.[1]

Purification:

-

Recrystallization: As described in the protocol, recrystallization from a suitable solvent system (e.g., ethanol, DMF/methanol) is a common and effective method for purifying solid aminonicotinonitrile derivatives.[2]

-

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed using an appropriate eluent system (e.g., hexane/ethyl acetate).

Analytical Characterization

The structural elucidation and confirmation of aminonicotinonitriles are typically achieved through a combination of spectroscopic techniques.

| Spectroscopic Data for Representative 2-Amino-3-cyanopyridine Derivatives | |

| Compound | Spectroscopic Data |

| 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine [1] | IR (KBr, cm⁻¹): 3454, 3361 (NH₂), 3232 (ArH), 2201 (CN)¹H NMR (400MHz, DMSO-d₆, δ ppm): 8.12 (d, 2H), 7.70 (d, 2H), 7.63 (d, 2H), 7.23 (s, 1H), 7.04 (d, 2H), 6.99 (s, 2H), 3.83 (s, 3H) |

| 2-Amino-4-(4-bromophenyl)-6-(4-nitrophenyl)nicotinonitrile [2] | IR (KBr, cm⁻¹): 3325, 3078, 1649, 1619¹H NMR (300 MHz, DMSO-d₆, δ ppm): 6.85 (s, 1H), 6.98 (s, 2H), 7.50-7.75 (m, 5H), 7.95 (d, 2H), 8.35 (d, 2H)¹³C NMR (75 MHz, DMSO-d₆, δ ppm): 94.5, 116.5, 119.3, 129.1, 129.9, 138.1, 144.6, 148.3, 150.6, 154.8, 138.5, 154.1, 157.5, 160.8 |

| 2-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)nicotinonitrile [2] | IR (KBr, cm⁻¹): 3348, 3087, 1653, 1614¹H NMR (300 MHz, DMSO-d₆, δ ppm): 3.85 (s, 3H), 6.95 (s, 1H), 7.1-7.7 (m, 8H), 7.81 (s, 2H)¹³C NMR (75 MHz, DMSO-d₆, δ ppm): 55.5, 92.3, 109.8, 112.5, 119.7, 119.9, 123.3, 129.9, 131.3, 131.6, 131.8, 137.3, 139.5, 147.8, 151.7, 159.7, 161.9 |

Biological Activity and Therapeutic Potential

Aminonicotinonitrile derivatives have demonstrated a range of biological activities, with a significant focus on their anticancer properties. Many of these compounds exert their effects by modulating key cellular signaling pathways involved in cell growth, proliferation, and survival.

Anticancer Activity

Numerous studies have evaluated the cytotoxic effects of aminonicotinonitrile derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of these compounds.

| In Vitro Anticancer Activity of Selected Heterocyclic Compounds | ||

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Styrylimidazo[1,2-a]pyridine derivative 30a [3] | MCF-7 (Breast) | 9.59 ± 0.7 |

| Styrylimidazo[1,2-a]pyridine derivative 30a [3] | MDA-MB-231 (Breast) | 12.12 ± 0.54 |

| Pyrazolo[4,3-c]hexahydropyridine derivative 31 [3] | MCF-7 (Breast) | 2.4 |

| Pyrazolo[4,3-c]hexahydropyridine derivative 31 [3] | MDA-MB-231 (Breast) | 4.2 |

| 3,6-disubstituted pyridazine derivative 34 [3] | T-47D (Breast) | 0.43 ± 0.01 |

| 3,6-disubstituted pyridazine derivative 34 [3] | MDA-MB-231 (Breast) | 0.99 ± 0.03 |

Mechanism of Action: Modulation of the PI3K/Akt/mTOR Signaling Pathway

A primary mechanism through which aminonicotinonitriles and related compounds exert their anticancer effects is by inducing autophagy, a cellular self-degradation process. This is often achieved through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[4][5] This pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in cancer.[6][7]

Signaling Pathway Overview:

-

Growth factors activate receptor tyrosine kinases, leading to the activation of PI3K.

-

PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

PIP3 recruits and activates Akt (also known as Protein Kinase B).

-

Akt, in turn, phosphorylates and inactivates the Tuberous Sclerosis Complex (TSC1/2), a negative regulator of Rheb.

-

The activation of Rheb leads to the activation of mTOR Complex 1 (mTORC1).

-

Activated mTORC1 promotes protein synthesis and cell growth while inhibiting autophagy.

By inhibiting one or more components of this pathway, aminonicotinonitrile derivatives can suppress tumor growth and induce autophagic cell death.

References

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of 6-Amino-5-methylnicotinonitrile

An In-depth Technical Guide on the Solubility and Stability of 6-Amino-5-methylnicotinonitrile for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1][2][3][4][5] Understanding its solubility and stability is paramount for its effective use in research and development, particularly in the context of drug discovery where these parameters influence bioavailability, formulation, and shelf-life. This guide provides a comprehensive overview of the methodologies to determine the solubility and stability of this compound, offering a framework for its physicochemical characterization. While specific experimental data for this compound is not publicly available, this document outlines the standard procedures and data presentation formats that are critical for its evaluation.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for designing solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃ | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| TPSA (Topological Polar Surface Area) | 62.7 Ų | [1] |

| LogP | 0.8439 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 0 | [1] |

These computational predictions suggest that this compound is a relatively small, polar molecule with some lipophilic character, indicating potential solubility in a range of solvents.

Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. A comprehensive solubility profile is therefore essential.

Experimental Protocol for Thermodynamic Solubility Assessment

The shake-flask method is the gold standard for determining thermodynamic solubility.[6]

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO, etc.).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express solubility in units of mg/mL or µg/mL.

Data Presentation: Solubility of this compound

The following table provides a template for presenting the solubility data.

| Solvent | Temperature (°C) | pH | Solubility (mg/mL) | Method |

| Water | 25 | 7.0 | Shake-Flask | |

| Water | 37 | 7.0 | Shake-Flask | |

| PBS | 25 | 7.4 | Shake-Flask | |

| PBS | 37 | 7.4 | Shake-Flask | |

| 0.1 N HCl | 25 | 1.0 | Shake-Flask | |

| 0.1 N NaOH | 25 | 13.0 | Shake-Flask | |

| Ethanol | 25 | N/A | Shake-Flask | |

| DMSO | 25 | N/A | Shake-Flask |

Solubility Classification Workflow

The following diagram illustrates a typical workflow for classifying the solubility of a new chemical entity.

Caption: Workflow for solubility determination and classification.

Stability Assessment

Stability testing is crucial to determine the shelf-life of a substance and to identify potential degradation products. These studies are typically conducted under various environmental conditions as outlined by the International Council for Harmonisation (ICH) guidelines.[7][8][9][10]

Experimental Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify the likely degradation products and to establish the intrinsic stability of the molecule.[11]

-

Stress Conditions: Expose solutions of this compound to a variety of stress conditions, including:

-

Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 N NaOH at room temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 60°C).

-

Photostability: Expose the solid compound and solutions to light according to ICH Q1B guidelines.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound.

-

Mass Balance: Ensure that the total amount of the drug and its degradation products remains constant.

Data Presentation: Forced Degradation of this compound

The results of the forced degradation studies can be summarized in the following table.

| Stress Condition | Duration (hours) | Assay of Parent (%) | Degradation Products (Peak Area %) |

| 0.1 N HCl (60°C) | 24 | ||

| 0.1 N NaOH (RT) | 24 | ||

| 3% H₂O₂ (RT) | 24 | ||

| Thermal (60°C) | 24 | ||

| Photolytic | 24 |

Stability Testing Workflow

The following diagram outlines a standard workflow for stability testing of a new chemical entity.

Caption: Workflow for stability assessment of a new compound.

Potential Signaling Pathway Involvement

Nicotinonitrile derivatives are known to interact with various biological targets. For instance, they can act as inhibitors of certain kinases or enzymes involved in cellular signaling. A hypothetical signaling pathway where a compound like this compound might exert its effect is illustrated below.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 183428-91-3 [chemicalbook.com]

- 3. 6-Amino-5-methyl-3-cyanopyridine; 2-Amino-5-cyano-3-picoline; 6-Amino-5-methyl-nicotinonitrile; this compound; 5-Cyano-2-amino-3-methylpyridine; 2-Amino-3-methyl-5-cyanopyridine; 6-amino-5-methyl-3-pyridinecarbonitrile; 2-Amino-5-cyano-3-methylpyridine | Chemrio [chemrio.com]

- 4. This compound | C7H7N3 | CID 22482843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. researchgate.net [researchgate.net]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

- 8. database.ich.org [database.ich.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products | The official website of the Saudi Food and Drug Authority [sfda.gov.sa]

- 11. qlaboratories.com [qlaboratories.com]

Spectroscopic Profile of 6-Amino-5-methylnicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Amino-5-methylnicotinonitrile (also known as 2-Amino-3-methyl-5-cyanopyridine). The information presented herein is essential for the unambiguous identification, characterization, and quality control of this compound in research and development settings. This document details experimental methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the quantitative results in a clear, tabular format.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results, but predicted to show signals for aromatic protons, an amino group, and a methyl group. |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results, but predicted to show signals for aromatic carbons, a nitrile carbon, and a methyl carbon. |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Predicted ~3450-3300 | N-H stretching (Amino group) |

| Predicted ~2220 | C≡N stretching (Nitrile group) |

| Predicted ~1640 | N-H bending (Amino group) |

| Predicted ~1600-1450 | C=C and C=N stretching (Pyridine ring) |

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 134.1 | [M+H]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy of the results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III 400 MHz instrument, is utilized for both ¹H and ¹³C NMR analysis.

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Temperature: The sample is maintained at 298 K.

-

Number of Scans: 16 to 32 scans are acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

-

Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum.

-

Temperature: The sample is maintained at 298 K.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Similar to ¹H NMR, the FID is processed using a Fourier transform, followed by phase and baseline corrections.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1]

-

The homogenous mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.[1]

-

A background spectrum of a pure KBr pellet is recorded.[1]

Acquisition:

-

The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: An electrospray ionization (ESI) mass spectrometer is used for the analysis.[2]

Sample Preparation:

-

A stock solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

The stock solution is further diluted to a final concentration of approximately 10 µg/mL.

Acquisition (Positive Ion Mode):

-

The diluted sample solution is infused into the ESI source.

-

The mass spectrum is acquired in the positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass-to-charge ratio (m/z) is recorded over a suitable range, for instance, m/z 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Diverse Biological Landscape of 6-Amino-5-methylnicotinonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-amino-5-methylnicotinonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the diverse biological activities exhibited by derivatives of this core structure, with a focus on their anticancer, kinase inhibitory, and antimicrobial properties. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development in this promising area.

Anticancer and Cytotoxic Activities

Derivatives of the nicotinonitrile scaffold have demonstrated considerable efficacy against various cancer cell lines. The primary mechanisms of action often involve the inhibition of key enzymes crucial for cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis.

Quantitative Cytotoxicity Data

The cytotoxic potential of several this compound and related pyrimidine derivatives has been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values for selected compounds are summarized below.

| Compound ID/Class | Cancer Cell Line | Activity Type | Value | Reference |

| Compound 5 | HepG2 (Liver) | IC50 | 13.14 µM | [1] |

| MCF-7 (Breast) | IC50 | 8.03 µM | [1] | |

| Compound 3 (Pyrazolone) | HCT-116 (Colon) | IC50 | 8.71 µM | [1] |

| MCF-7 (Breast) | IC50 | 10.63 µM | [1] | |

| Pyrimidopyrimidines (3b, 10b, 10c) | HCT-116, MCF-7, HEPG-2 | IC50 | Close to Doxorubicin | [2] |

| Compound 1c (Thiopyrimidine) | Leukemia | GI50 | High Selectivity | [3] |

| Compound XX (Triazole-pyrimidine) | Various | IC50 | 1.42 - 6.52 µM | [3] |

| Triazolo[1,5-a]pyrimidine XXI | A549 (Lung) | IC50 | 1.02 µM | [3] |

| HeLa (Cervical) | IC50 | 0.75 µM | [3] |

Mechanism of Action: Kinase Inhibition

A primary mechanism behind the anticancer effects of these derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, differentiation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[4]

Certain nicotinonitrile derivatives have shown potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), an enzyme pivotal for cell cycle progression from the G1 to the S phase.[1] Inhibition of CDK2 disrupts the cell cycle, leading to arrest and apoptosis in cancer cells.[1] For example, compounds have been identified with inhibitory activities twice that of the known CDK2 inhibitor roscovitine.[1]

More complex derivatives have been developed as multi-kinase inhibitors, targeting several cancer-relevant kinases simultaneously to combat therapeutic resistance.[5] For instance, a pyridopyrimidine derivative, 7x , was identified as a potent inhibitor of CDK4, while a 5-hydroxybenzothiophene derivative, 16b , showed potent, nanomolar inhibition against a panel of kinases including Clk4, DRAK1, and haspin.[5][6]

| Compound ID | Target Kinase | Activity Type | Value (nM) | Reference |

| Compound 11 | CDK2 | IC50 | 450 | [1] |

| Compound 6 | CDK2 | IC50 | 460 | [1] |

| Compound 5 | CDK2 | IC50 | 560 | [1] |

| Roscovitine | CDK2 | IC50 | 990 | [1] |

| 7x | CDK4 | IC50 | 3.87 | [6] |

| PD-0332991 (Ref.) | CDK4 | IC50 | 5.36 | [6] |

| 16b | Clk4 | IC50 | 11 | [5] |

| DRAK1 | IC50 | 87 | [5] | |

| Haspin | IC50 | 125.7 | [5] | |

| Clk1 | IC50 | 163 | [5] |

Antimicrobial Activity

Beyond their anticancer properties, nicotinonitrile derivatives have emerged as effective antimicrobial agents, displaying activity against a range of bacteria, fungi, and mycobacteria.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy. The data below highlights the activity of specific derivatives against various microbial strains.

| Compound ID/Class | Microbial Strain | Activity Type | Value (µg/mL) | Reference |

| Compound 3, 9, 11 | Mycobacterium tuberculosis | MIC | 6.25 | [7] |

| Compound 2, 8, 10, 12, 14, 15 | M. tuberculosis | MIC | 12.5 | [7] |

| Compound 4, 6, 7, 13 | M. tuberculosis | MIC | 25 | [7] |

| Pyrimidines (3a, 3b, 3d, etc.) | S. aureus, B. subtilis, E. coli | MIC | Not specified, "Excellent" | [2] |

| Pyrimidines (3a, 3b, 3d, etc.) | C. albicans, A. flavus | MIC | Not specified, "Excellent" | [2] |

Structure-Activity Relationship (SAR) Insights

Studies have shown that the lipophilicity and the nature of substituents on the core structure are critical for antimicrobial activity. For instance, in a series of N-benzylamine substituted pyrazine-dicarbonitriles, compounds with halogen or trifluoromethyl groups on the benzyl moiety exhibited the best antimycobacterial activity against Mycobacterium tuberculosis.[7] This suggests a direct relationship between the compound's physicochemical properties and its ability to penetrate the mycobacterial cell wall and exert its effect.

Experimental Protocols

The following sections detail standardized methodologies for evaluating the biological activities discussed in this guide.

General Workflow for Biological Screening

The evaluation of newly synthesized compounds typically follows a multi-stage screening process to identify lead candidates with desired biological activity and acceptable safety profiles.

Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[8]

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for the desired exposure period, typically 48-72 hours, at 37°C in a humidified 5% CO2 atmosphere.[9]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol for Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth directly in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the plate. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring absorbance with a plate reader.

Protocol for In Vitro Kinase Inhibition Assay

Kinase activity can be measured by quantifying the consumption of ATP or the phosphorylation of a substrate. Commercially available kits (e.g., ADP-Glo™, LanthaScreen™) are commonly used.

-

Reagent Preparation: Prepare the kinase, substrate, and test compound solutions in the appropriate assay buffer.

-

Reaction Setup: In a 96- or 384-well plate, add the kinase enzyme, the specific peptide substrate, and varying concentrations of the test inhibitor.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent. This reagent typically contains a component that generates a luminescent or fluorescent signal inversely proportional to the amount of ATP remaining (indicating kinase activity) or directly proportional to the amount of phosphorylated product.

-

Signal Measurement: Read the signal (luminescence or fluorescence) on a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Amino-5-methylnicotinonitrile: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and potential applications of 6-Amino-5-methylnicotinonitrile. The content herein is intended for use by trained professionals in a laboratory or drug development setting. All procedures should be conducted in accordance with institutional safety protocols and regulatory guidelines.

Chemical and Physical Properties

This compound, also known as 2-Amino-5-cyano-3-picoline, is a substituted pyridine derivative. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| CAS Number | 183428-91-3 | ChemScene |

| Molecular Formula | C₇H₇N₃ | ChemScene |

| Molecular Weight | 133.15 g/mol | ChemScene |

| Appearance | Light yellow to green-yellow solid | - |

| Purity | ≥97% | ChemScene |

| Boiling Point | 321.2±42.0 °C (Predicted) | - |

| Density | 1.18±0.1 g/cm³ (Predicted) | - |

| pKa | 3.79±0.49 (Predicted) | - |

Safety and Hazard Information

This compound is a hazardous substance and must be handled with appropriate precautions. The following table summarizes its classification and associated hazards based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed. | |

| Serious Eye Damage (Category 1) | Danger | H318: Causes serious eye damage. | |

| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation. | |

| Acute Toxicity, Dermal (Category 4) | Warning | H312: Harmful in contact with skin. | |

| Acute Toxicity, Inhalation (Category 4) | Warning | H332: Harmful if inhaled. | |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | Warning | H335: May cause respiratory irritation. |

Precautionary Statements

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are critical to minimize exposure and ensure safety.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator.

-

-

Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Contaminated clothing should be removed and laundered before reuse.

Storage Recommendations

To ensure the stability and integrity of this compound, adhere to the following storage conditions:

| Parameter | Recommendation |

| Temperature | 2-8°C or 4°C for long-term storage.[1] |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). |

| Light | Protect from light.[1] |

| Container | Keep in a tightly closed container in a dry and well-ventilated place. |

| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. |

Experimental Protocols

Synthesis of this compound

The following protocol describes the synthesis of this compound from 5-bromo-3-methylpyridin-2-amine.

Materials:

-

5-bromo-3-methylpyridin-2-amine

-

Zinc cyanide (Zn(CN)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Dimethylformamide (DMF)

-

Water

-

Saturated ammonium chloride solution

-

Ammonium hydroxide solution

Procedure:

-

To a reaction vessel, add 5-bromo-3-methylpyridin-2-amine (1.0 eq), zinc cyanide (0.6 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.12 eq) to a mixture of DMF and water (50:1 v/v).

-

Degas the mixture by bubbling nitrogen or argon through the solution for 20 minutes.

-

Add tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) to the reaction mixture.

-

Heat the mixture to 120°C and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add a 4:1:4 (v/v/v) mixture of saturated ammonium chloride solution, ammonium hydroxide, and water.

-

Cool the resulting slurry to 0°C and stir for 1 hour.

-

Collect the solid product by filtration through a Büchner funnel.

-

Wash the solid with cold water.

-

Dry the product under high vacuum to yield this compound as a tan solid.

Potential Biological Activity and Applications (Based on Structurally Related Compounds)

While specific biological data for this compound is limited in publicly available literature, the nicotinonitrile scaffold is a key pharmacophore in various drug discovery programs. The following information is extrapolated from studies on structurally similar compounds and suggests potential areas of investigation.

Kinase Inhibition

Nicotinonitrile derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling. The nitrile group can form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.

-

Aurora Kinases and VEGFR2: Some nicotinonitrile-based compounds have shown inhibitory activity against Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are important targets in cancer therapy.

IRAK Inhibition

A patent for a structurally related 6-[5-amino-6-(2-ethoxyethoxy)-imidazo[4,5-b]pyridin-3-yl]-nicotinonitrile derivative describes its use as an inhibitor of Interleukin-1 Receptor-Associated Kinase (IRAK), particularly IRAK-4. IRAK proteins are key mediators in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Inhibition of IRAK-4 is a therapeutic strategy for inflammatory and autoimmune diseases.

Antimicrobial Activity

Derivatives of nicotinonitrile have been investigated for their antimicrobial properties against a range of pathogens, including drug-resistant strains. The mechanism of action may involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

Conclusion

This compound is a valuable research chemical with potential applications in drug discovery. Its safe handling requires strict adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls. While the specific biological activity of this compound is not yet well-defined in the literature, its structural similarity to known kinase inhibitors, IRAK inhibitors, and antimicrobial agents suggests promising avenues for future research. This guide provides a foundational resource for scientists and researchers working with this compound.

References

An In-Depth Technical Guide to 2-Amino-5-cyano-3-picoline

For Researchers, Scientists, and Drug Development Professionals

Core Information and Chemical Properties

2-Amino-5-cyano-3-picoline, a versatile heterocyclic compound, serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its unique structural arrangement, featuring a pyridine ring substituted with amino, cyano, and methyl groups, imparts a high degree of reactivity, making it a valuable building block in medicinal chemistry and material science.

Synonyms: 2-Amino-3-methyl-5-cyanopyridine, 6-Amino-5-methylpyridine-3-carbonitrile

Table 1: Physicochemical Properties of 2-Amino-5-cyano-3-picoline

| Property | Value |

| CAS Number | 183428-91-3 |

| Molecular Formula | C₇H₇N₃ |

| Molecular Weight | 133.15 g/mol |

| Appearance | Creamish crystalline solid |

| Melting Point | 196-204 °C |

| Purity | ≥ 98% (GC) |

| Storage Conditions | 0-8°C, inert atmosphere, dark place |

Synthesis and Experimental Protocols

The synthesis of 2-amino-5-cyano-3-picoline and its derivatives is most commonly achieved through a one-pot, multi-component reaction, valued for its efficiency and high yields. A general and widely adopted method involves the condensation of an appropriate aldehyde and ketone with malononitrile in the presence of ammonium acetate.

General Experimental Protocol for the Synthesis of 2-Amino-3-cyanopyridine Derivatives:

-

Reaction Setup: A mixture of an aldehyde (1 mmol), a ketone (1 mmol), malononitrile (1.5 mmol), and ammonium acetate (2 mmol) is prepared in a suitable solvent, such as ethanol or acetonitrile, or under solvent-free conditions.

-

Catalysis: A catalyst, such as copper nanoparticles on charcoal (Cu/C), may be added to enhance the reaction rate.

-

Reaction Conditions: The reaction mixture is typically heated under reflux or irradiated in a microwave oven for a period ranging from a few minutes to several hours.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is collected by filtration. The product is then washed with a suitable solvent (e.g., cold ethanol) and purified by recrystallization to yield the desired 2-amino-3-cyanopyridine derivative.

DOT Script for Synthesis Workflow:

Caption: General workflow for the synthesis of 2-amino-3-cyanopyridine derivatives.

Applications in Drug Development and Research

2-Amino-5-cyano-3-picoline is a key precursor in the development of various therapeutic agents, with notable applications in oncology and neurology.[1] Its derivatives have been investigated for a range of biological activities.

Table 2: Investigated Therapeutic Applications of 2-Amino-3-cyanopyridine Scaffolds

| Therapeutic Area | Target/Mechanism of Action | Reference |

| Oncology | IKK-β inhibitors, VEGFR-2/HER-2 inhibitors | [2][3] |

| Neurological Disorders | Adenosine A₂A receptor antagonists | [3] |

| Infectious Diseases | Antiviral, Antibacterial, Antifungal | [3] |

| Inflammatory Diseases | Anti-inflammatory agents | [4] |

| Other | Carbonic anhydrase inhibitors | [5] |

Signaling Pathways and Mechanism of Action

While specific signaling pathways for 2-Amino-5-cyano-3-picoline are not extensively documented, the broader class of 2-amino-3-cyanopyridine derivatives has been shown to interact with several key biological targets.

One of the notable activities of this class of compounds is the inhibition of IκB kinase β (IKK-β).[3] IKK-β is a critical component of the NF-κB signaling pathway, which plays a central role in inflammation, immunity, and cell survival. By inhibiting IKK-β, these compounds can potentially modulate inflammatory responses and may have applications in treating inflammatory diseases and certain types of cancer.

Furthermore, derivatives of 2-amino-3-cyanopyridine have been explored as antagonists of the adenosine A₂A receptor.[3] These receptors are implicated in various physiological processes, including the regulation of neurotransmission. Their modulation is a key area of research for neurodegenerative conditions such as Parkinson's disease.

DOT Script for a Potential Signaling Pathway (IKK-β Inhibition):

Caption: Potential mechanism of action via inhibition of the IKK-β component of the NF-κB pathway.

Safety and Handling

Appropriate safety precautions should be taken when handling 2-Amino-5-cyano-3-picoline. It is recommended to work in a well-ventilated area and use personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

2-Amino-5-cyano-3-picoline is a compound of significant interest to the scientific community, particularly those involved in synthetic chemistry and drug discovery. Its versatility as a chemical intermediate, coupled with the diverse biological activities of its derivatives, underscores its potential for the development of novel therapeutics and advanced materials. Further research into the specific mechanisms of action and biological targets of 2-Amino-5-cyano-3-picoline is warranted to fully exploit its therapeutic potential.

References

- 1. scispace.com [scispace.com]

- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. scielo.br [scielo.br]

- 5. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Amino-5-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-Amino-5-methylnicotinonitrile from 2-Amino-5-bromo-3-methylpyridine. The described methodology is a palladium-catalyzed cyanation reaction, a robust and widely used transformation in medicinal and process chemistry for the introduction of a nitrile functional group.

Reaction Overview

The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction. In this procedure, the bromine atom of 2-Amino-5-bromo-3-methylpyridine is substituted with a cyanide group using zinc cyanide as the cyanide source. The reaction is catalyzed by a palladium complex generated in situ from tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand.

Reaction Scheme:

This transformation is a variation of the Rosenmund-von Braun reaction and is favored for its functional group tolerance and milder reaction conditions compared to traditional copper-catalyzed cyanations.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-bromo-3-methylpyridine (10 g, 53.47 mmol) | [2] |

| Cyanide Source | Zinc Cyanide (3.77 g, 32.1 mmol) | [2] |

| Palladium Precatalyst | Tris(dibenzylideneacetone)dipalladium(0) (2.45 g, 2.67 mmol) | [2] |

| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (3.56 g, 6.4 mmol) | [2] |

| Solvent | DMF/Water (100:2, v/v, 102 mL total) | [2] |

| Reaction Temperature | 120 °C | [2] |

| Reaction Time | 16 hours | [2] |

| Product Yield | 6.0 g (81%) | [2] |

| Product Appearance | Tan solid | [2] |

| Product Mass Spectrum | MS (ES) m/z 134.1 (M + 1) | [2] |

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of this compound.

Materials:

-

5-bromo-3-methylpyridin-2-amine (2-Amino-5-bromo-3-methylpyridine)

-

Zinc cyanide (Zn(CN)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Dimethylformamide (DMF)

-

Deionized Water

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Ammonium Hydroxide (NH₄OH) solution

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Büchner funnel and flask

-

High vacuum pump

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add 5-bromo-3-methylpyridin-2-amine (10 g, 53.47 mmol), zinc cyanide (3.77 g, 32.1 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (3.56 g, 6.4 mmol).[2]

-

Add a solvent mixture of DMF and water (100:2, v/v, total 102 mL).[2]

-

Degas the mixture by bubbling an inert gas (e.g., nitrogen or argon) through the solution for 20 minutes.[2]

-

-

Catalyst Addition and Reaction:

-

Work-up and Isolation:

-

After 16 hours, cool the reaction mixture to room temperature.[2]

-

In a separate container, prepare a mixture of saturated ammonium chloride solution, ammonium hydroxide, and water in a 4:1:4 volume ratio.[2]

-

Add 100 mL of this prepared aqueous solution to the reaction mixture.[2]

-

Cool the resulting slurry to 0 °C in an ice bath.[2]

-

Add another 100 mL of the same aqueous mixture and stir for an additional hour at 0 °C.[2]

-

Collect the solid product by filtration through a Büchner funnel.[2]

-

Dry the collected solid under high vacuum to afford 6.0 g (81% yield) of 2-amino-3-methyl-5-cyanopyridine as a tan solid.[2]

-

Product Characterization:

The identity and purity of the product can be confirmed by mass spectrometry. The expected mass-to-charge ratio for the protonated molecule [M+H]⁺ is 134.1.[2]

Visualizations

Experimental Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Palladium-Catalyzed Cyanation Cycle:

Caption: Simplified catalytic cycle for the palladium-catalyzed cyanation.

References

Application Notes and Detailed Protocol for the Synthesis of 6-Amino-5-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-5-methylnicotinonitrile is a pivotal heterocyclic building block in the field of medicinal chemistry and drug discovery. Its unique structural features make it a valuable intermediate for the synthesis of a wide range of biologically active molecules. Notably, the nicotinonitrile scaffold is recognized as a versatile pharmacophore for the development of kinase inhibitors, where the nitrile group can form crucial hydrogen bonding interactions within the ATP-binding pockets of various kinases. This document provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound via a palladium-catalyzed cyanation reaction. Additionally, it includes a summary of quantitative data, a visual workflow of the experimental process, and notes on its applications in pharmaceutical research.

Application Notes

This compound and its derivatives are of significant interest in pharmaceutical development for several reasons:

-

Kinase Inhibition: The nicotinonitrile moiety is a key feature in a variety of kinase inhibitors. Derivatives have been explored for their potential to target kinases such as Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are implicated in cancer progression.[1]

-

Drug Development Intermediate: This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications.[2][3] Its functional groups, the amino and nitrile moieties on the pyridine ring, allow for diverse chemical modifications to generate libraries of compounds for screening.

-

Heterocyclic Scaffolds: As a substituted pyridine, it belongs to a class of heterocyclic compounds that are prevalent in many FDA-approved drugs. The pyridine ring is a common feature in molecules designed to interact with various biological targets.

-

Agrochemicals: Related aminonicotinonitrile structures are also utilized in the development of modern agrochemicals, such as pesticides and herbicides, highlighting the versatility of this chemical class.[3]

Experimental Protocol: Palladium-Catalyzed Synthesis of this compound

This protocol details the synthesis of this compound, also known as 2-Amino-5-cyano-3-picoline, from 5-bromo-3-methylpyridin-2-amine through a palladium-catalyzed cyanation reaction.[4]

Materials and Reagents:

-

5-bromo-3-methylpyridin-2-amine

-

Zinc Cyanide (Zn(CN)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Saturated Ammonium Chloride solution (NH₄Cl)

-

Ammonium Hydroxide (NH₄OH)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Schlenk line or similar inert gas setup

-

Büchner funnel and flask

-

High-vacuum pump

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 5-bromo-3-methylpyridin-2-amine (10 g, 53.47 mmol), zinc cyanide (3.77 g, 32.1 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (3.56 g, 6.4 mmol) in a solvent mixture of DMF (100 mL) and water (2 mL).[4]

-

Degassing: Degas the mixture for 20 minutes by bubbling an inert gas (e.g., argon or nitrogen) through the solution to remove any dissolved oxygen.[4]

-

Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (2.45 g, 2.67 mmol) to the degassed mixture.[4]

-

Reaction: Heat the reaction mixture to 120 °C and stir for 16 hours under an inert atmosphere.[4]

-

Cooling and Quenching: After 16 hours, cool the reaction mixture to room temperature.[4]

-

Precipitation: Add a mixture of saturated ammonium chloride solution, ammonium hydroxide, and water (in a 4:1:4 ratio by volume, totaling 100 mL) to the cooled reaction mixture.[4]

-

Further Cooling and Stirring: Cool the resulting slurry to 0 °C. Add another 100 mL of the same ammonium chloride/ammonium hydroxide/water mixture and stir for 1 hour at 0 °C.[4]

-

Isolation and Drying: Collect the solid product by filtration through a Büchner funnel. Dry the collected tan solid under a high vacuum to yield this compound.[4]

Quantitative Data Summary

| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio (relative to starting material) |

| 5-bromo-3-methylpyridin-2-amine | C₆H₇BrN₂ | 187.04 | 10 | 53.47 | 1.0 |

| Zinc Cyanide | Zn(CN)₂ | 117.43 | 3.77 | 32.1 | 0.6 |

| 1,1'-Bis(diphenylphosphino)ferrocene | C₃₄H₂₈FeP₂ | 554.38 | 3.56 | 6.4 | 0.12 |

| Tris(dibenzylideneacetone)dipalladium(0) | C₅₁H₄₂O₃Pd₂ | 915.72 | 2.45 | 2.67 | 0.05 |

| Product: this compound | C₇H₇N₃ | 133.15 | 6.0 | 45.06 | Yield: 81% |

Mass Spectrometry (ES) of the product: m/z 134.1 (M + 1).[4]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application of 6-Amino-5-methylnicotinonitrile in Multicomponent Reactions for the Synthesis of Fused Heterocyclic Scaffolds

Introduction

6-Amino-5-methylnicotinonitrile is a versatile building block in organic synthesis, particularly amenable to multicomponent reactions (MCRs) for the construction of diverse and complex heterocyclic scaffolds. Its unique arrangement of amino, cyano, and methyl-substituted pyridine functionalities allows for the efficient, one-pot synthesis of fused ring systems, which are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This application note details a representative protocol for a three-component reaction involving this compound, an aldehyde, and an active methylene compound to generate substituted pyridopyrimidine derivatives.

Multicomponent reactions offer significant advantages over traditional linear synthetic routes by improving atom economy, reducing reaction times, and simplifying purification processes.[1] The convergence of multiple reactants in a single step allows for the rapid generation of molecular diversity, a crucial aspect in the discovery of novel therapeutic agents.[2][3]

Key Applications

The fused heterocyclic structures synthesized from this compound via MCRs are scaffolds for a variety of potential therapeutic applications, including but not limited to:

-

Kinase Inhibitors: Many pyridopyrimidine cores are known to interact with the ATP-binding site of various kinases.

-

Antiviral Agents: Fused nitrogen-containing heterocycles are a common feature in antiviral drug candidates.[1]

-

Anticancer Agents: The synthesized compounds can be screened for cytotoxic activity against various cancer cell lines.[4]

Experimental Protocols

The following is a generalized protocol for a three-component reaction based on analogous syntheses of related heterocyclic systems. Optimization of reaction conditions may be necessary for specific substrates.

Representative Three-Component Synthesis of Substituted Pyrido[2,3-d]pyrimidines

This protocol describes the synthesis of a 7-amino-5-aryl-8-cyano-6-methyl-pyrido[2,3-d]pyrimidine derivative via a one-pot reaction between this compound, an aromatic aldehyde, and malononitrile.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Malononitrile

-

Catalyst (e.g., piperidine, p-toluenesulfonic acid)

-

Solvent (e.g., ethanol, DMF)

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Thin Layer Chromatography (TLC) apparatus

-

Recrystallization solvents

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in a suitable solvent (10 mL, e.g., ethanol).

-

Add a catalytic amount of a base (e.g., 2-3 drops of piperidine) or an acid (e.g., 10 mol% p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (typically 2-8 hours). Monitor the progress of the reaction by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solid product that precipitates is collected by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to afford the pure pyrido[2,3-d]pyrimidine derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Data Presentation

The following table summarizes representative quantitative data from analogous multicomponent reactions for the synthesis of related heterocyclic compounds. These values can serve as a benchmark for the expected outcomes when using this compound.

| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Malononitrile | Piperidine | Ethanol | 6 | 92 | [5] |

| 2 | 4-Chlorobenzaldehyde | Malononitrile | Sodium Acetate | Water | 8 | 85 | [5] |

| 3 | 4-Methoxybenzaldehyde | Malononitrile | Piperidine | Ethanol | 5 | 95 | [5] |

| 4 | 3-Nitrobenzaldehyde | Malononitrile | Sodium Acetate | Water | 7 | 88 | [5] |

| 5 | Benzaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | 8 | 89 | [6] |

| 6 | 4-Methylbenzaldehyde | Malononitrile | p-TSA | DMF | 4 | 91 | [4] |

Mandatory Visualizations

Logical Workflow for the Synthesis of Pyrido[2,3-d]pyrimidines

Caption: Synthetic workflow for pyrido[2,3-d]pyrimidine synthesis.

Proposed Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism of action where a synthesized pyridopyrimidine derivative acts as a kinase inhibitor, a common therapeutic target for such scaffolds.

Caption: Inhibition of a kinase signaling pathway.

References

- 1. orgchemres.org [orgchemres.org]

- 2. A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions [orgchemres.org]

- 3. researchgate.net [researchgate.net]

- 4. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

Application of 6-Amino-5-methylnicotinonitrile in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-methylnicotinonitrile is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry. Its unique structural features, including a pyridine ring substituted with an amino, a methyl, and a nitrile group, make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the development of therapeutic agents, with a particular focus on its application in the synthesis of kinase inhibitors. The pyridine core can act as a bioisostere for other aromatic systems, and its nitrogen atoms often serve as crucial hydrogen bond acceptors for interactions with biological targets like the hinge region of kinases.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The nicotinonitrile scaffold has been successfully employed in the development of inhibitors for several important cancer-related kinases, most notably Pim-1 and c-Met.

Pim-1 Kinase Inhibition: Pim-1 is a serine/threonine kinase that is overexpressed in various human cancers and is involved in cell cycle progression and apoptosis.[1] Derivatives of nicotinonitrile have been shown to be potent inhibitors of Pim-1 kinase.[1][2]

c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and metastasis.[3] The nicotinonitrile scaffold has been explored for the development of c-Met inhibitors.

Data Presentation

The following tables summarize the quantitative data for representative nicotinonitrile derivatives as Pim-1 kinase inhibitors and their cytotoxic activity against cancer cell lines.

Table 1: Pim-1 Kinase Inhibitory Activity of Nicotinonitrile Derivatives

| Compound ID | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) | Pim-3 IC50 (µM) |

| 8c | 0.35 | 0.41 | 0.38 |

| 8e | ≤ 0.28 | ≤ 0.28 | ≤ 0.28 |

| 9a | 1.2 | 1.5 | 1.3 |

| 9e | 0.8 | 0.9 | 0.7 |

| 12 | 2.1 | 2.5 | 2.3 |

| Staurosporine (Control) | ≤ 0.28 | ≤ 0.28 | ≤ 0.28 |

Data extracted from a study on nicotinonitrile-derived apoptotic inducers.[1]

Table 2: Cytotoxic Activity of Nicotinonitrile Derivatives against Human Cancer Cell Lines

| Compound ID | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |

| 8c | 5.8 | 7.2 |

| 8e | 4.5 | 6.1 |

| 9a | 12.3 | 15.8 |

| 9e | 9.7 | 11.4 |

| 12 | > 50 | > 50 |

Data extracted from a study on nicotinonitrile-derived apoptotic inducers.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound (Hypothetical, based on related structures)

This protocol is a representative procedure for the synthesis of the title compound, adapted from the synthesis of a related isomer, 2-amino-3-methyl-5-cyanopyridine.[4]

Materials:

-

5-Bromo-3-methylpyridin-2-amine

-

Zinc cyanide (Zn(CN)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Saturated ammonium chloride solution

-

Ammonium hydroxide

Procedure:

-

To a mixture of DMF and water (100:2, v/v), add 5-bromo-3-methylpyridin-2-amine (1.0 eq), zinc cyanide (0.6 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.12 eq).[4]

-

Degas the mixture for 20 minutes.[4]

-

Add tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) to the mixture.[4]

-

Heat the reaction mixture to 120 °C and stir for 16 hours.[4]

-

After completion, cool the mixture to room temperature.[4]

-

Add a mixture of saturated ammonium chloride solution, ammonium hydroxide, and water (4:1:4 by volume).[4]

-

Cool the resulting slurry to 0 °C and stir for 1 hour.[4]

-

Collect the solid product by filtration and dry under high vacuum to afford this compound.

Protocol 2: General Procedure for the Synthesis of Nicotinonitrile-Based Kinase Inhibitors

This protocol describes a general method for the synthesis of substituted nicotinonitriles, which can be adapted for the derivatization of this compound.

Materials:

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Substituted pyrazolone (1 mmol)

-

Piperidine (catalyst)

-

Ethanol

Procedure:

-

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), a substituted pyrazolone (1 mmol), and a catalytic amount of piperidine in ethanol is refluxed for 4-6 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried.

-

The crude product is recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure nicotinonitrile derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (Pim-1)

This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against Pim-1 kinase using a luminescence-based assay.

Materials:

-

Recombinant Pim-1 kinase

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

ATP

-

Peptide substrate

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 1 µl of the inhibitor solution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µl of Pim-1 kinase in kinase buffer to each well.

-

Add 2 µl of a mixture of the peptide substrate and ATP to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell Viability (MTT) Assay

This protocol describes the MTT assay to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HepG2, MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment and determine the IC50 value.

Mandatory Visualization

Caption: General workflow from starting material to biological evaluation.

Caption: Simplified Pim-1 signaling pathway and point of inhibition.

Caption: Simplified c-Met signaling pathway and point of inhibition.

References

Application Notes and Protocols: 6-Amino-5-methylnicotinonitrile as a Versatile Precursor for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-amino-5-methylnicotinonitrile as a key building block in the synthesis of a diverse range of heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies for analogous structures and have been adapted for this specific precursor. The resulting heterocyclic systems, including pyrazolo[3,4-b]pyridines, thieno[2,3-b]pyridines, and pyrido[2,3-d]pyrimidines, are of significant interest in medicinal chemistry due to their wide spectrum of biological activities.

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds recognized for their diverse pharmacological properties, including antiviral, antibacterial, and anti-inflammatory activities. Certain derivatives have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[1]

Experimental Protocol: Synthesis of 6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine Derivatives

This protocol describes the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines via a cyclization reaction between an aminopyrazole precursor (in this case, derived in situ or pre-synthesized from this compound) and an α,β-unsaturated ketone.

Reaction Scheme:

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 6-Amino-5-methylnicotinonitrile as a Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a potent kinase inhibitor, 7-methyl-2-substituted-pyrido[2,3-d]pyrimidin-4-amine, starting from the versatile precursor 6-Amino-5-methylnicotinonitrile. This class of compounds has shown significant promise in targeting various protein kinases involved in oncogenic signaling pathways.

Introduction

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The pyridopyrimidine scaffold is a privileged structure in kinase inhibitor design, known to interact with the ATP-binding site of numerous kinases. This compound is an ideal starting material for the synthesis of substituted pyrido[2,3-d]pyrimidines due to its reactive amino and nitrile functionalities, allowing for the construction of the fused pyrimidine ring.

This document outlines the synthesis of a hypothetical potent kinase inhibitor, specifically targeting Pim-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation in various cancers. The protocols provided are based on established synthetic methodologies for analogous compounds.

Signaling Pathway

Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is often constitutively active in cancer. Inhibition of Pim-1 can lead to cell cycle arrest and apoptosis.

Application Notes and Protocols for the Derivatization of the Amino Group of 6-Amino-5-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical modification of the primary amino group of 6-Amino-5-methylnicotinonitrile. This compound serves as a versatile scaffold in medicinal chemistry, and its derivatization is a key strategy for the development of novel therapeutic agents. The protocols outlined below cover fundamental reactions such as acylation, sulfonylation, and reductive amination, offering a robust platform for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.

The derivatization of the 6-amino group allows for the introduction of a wide array of functional groups, which can modulate the molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability. Furthermore, these modifications can introduce new pharmacophoric elements to enhance target binding affinity and selectivity, making it a valuable starting material for drug discovery programs targeting kinases, G-protein coupled receptors, and other enzyme classes.

Derivatization Strategies Overview

The primary amino group of this compound is a nucleophilic center that can readily react with various electrophiles. The principal derivatization strategies include the formation of amides, sulfonamides, and secondary or tertiary amines.

Caption: Overview of derivatization methods for this compound.

Quantitative Data Summary